3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid
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Overview
Description
3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid: is an organic compound characterized by the presence of an acetyloxy group, a methoxy group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid typically involves the following steps:
Methoxylation: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide and a base like potassium carbonate.
Sulfonation: The sulfonic acid group is introduced by sulfonating the benzene ring with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield the corresponding phenol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base can be used to hydrolyze the acetyloxy group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Phenol: Formed by hydrolysis of the acetyloxy group.
Carboxylic Acid: Formed by oxidation of the methoxy group.
Substituted Benzene Derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It may modulate biochemical pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-(Acetyloxy)-4-hydroxybenzene-1-sulfonic acid: Similar structure but lacks the methoxy group.
4-Methoxybenzene-1-sulfonic acid: Lacks the acetyloxy group.
3-(Acetyloxy)-4-methoxybenzoic acid: Similar structure but has a carboxylic acid group instead of a sulfonic acid group.
Properties
CAS No. |
112453-37-9 |
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Molecular Formula |
C9H10O6S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
3-acetyloxy-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C9H10O6S/c1-6(10)15-9-5-7(16(11,12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
QDCNRZIFPLQJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)S(=O)(=O)O)OC |
Origin of Product |
United States |
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